Azinphos-ethyl D10: A Technical Overview for Researchers
Azinphos-ethyl D10: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Azinphos-ethyl D10, a deuterated analog of the organophosphate insecticide Azinphos-ethyl. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, and visualizes its mechanism of action.
Azinphos-ethyl D10 is a stable isotope-labeled version of Azinphos-ethyl, a broad-spectrum organophosphate insecticide.[1] In Azinphos-ethyl D10, the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Azinphos-ethyl in various matrices by mass spectrometry-based methods, as it exhibits nearly identical chemical and physical properties to the unlabeled compound but is distinguishable by its higher mass.
Chemical Structure and Properties
Azinphos-ethyl D10 is chemically known as O,O-Di(ethyl-d5) S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.[1] The deuterium labeling is specifically on the ethyl groups attached to the phosphate center.
Chemical Structure:
A summary of the key physicochemical properties of Azinphos-ethyl (unlabeled) is presented in the table below. The properties of Azinphos-ethyl D10 are expected to be very similar, with a notable difference in molecular weight.
| Property | Value | Reference |
| CAS Number | 2732916-08-2 (D10) | [1] |
| 2642-71-9 (Unlabeled) | [2] | |
| Molecular Formula | C12H6D10N3O3PS2 | [1] |
| Molecular Weight | 355.44 g/mol (D10) | |
| 345.38 g/mol (Unlabeled) | [3] | |
| Appearance | Colorless crystals | [4] |
| Melting Point | 53 °C (127 °F) | [2] |
| Boiling Point | 111 °C at 0.0013 mbar | [5] |
| Vapor Pressure | 2.2 x 10-7 mmHg at 20 °C | [3] |
| Water Solubility | 5 mg/L at 20 °C | [5] |
| Log Kow | 2.96 |
Experimental Protocols
Synthesis of Azinphos-ethyl
Azinphos-ethyl can be synthesized by reacting O,O-diethyl phosphorodithioate with 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.[6] A general procedure is as follows:
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Preparation of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one: Benzazimide is reacted with formaldehyde.
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Chlorination: The resulting hydroxymethyl derivative is then treated with a chlorinating agent, such as thionyl chloride, to yield 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.
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Condensation: The chlorinated intermediate is reacted with the sodium or potassium salt of O,O-diethyl phosphorodithioate in a suitable solvent to yield Azinphos-ethyl.
For the synthesis of Azinphos-ethyl D10 , deuterated O,O-diethyl phosphorodithioate would be required. This can be prepared by reacting phosphorus pentasulfide (P2S5) with deuterated ethanol (ethanol-d6).
Analytical Methodology: Determination of Azinphos-ethyl in Water Samples
The following is a representative protocol for the analysis of Azinphos-ethyl in water using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).[7] Azinphos-ethyl D10 would be used as an internal standard.
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Sample Preparation and Fortification:
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Filter water samples through a 0.45 µm filter.
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Spike the samples with a known concentration of Azinphos-ethyl D10 solution in methanol.
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-
Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with methanol followed by deionized water.
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Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
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Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum.
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Elute the analyte and internal standard with a suitable organic solvent, such as ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Analysis:
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
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Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
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Detection: UV detector at 230 nm or a mass spectrometer for higher selectivity and sensitivity.
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Quantification: Create a calibration curve using standards of Azinphos-ethyl and a fixed concentration of the Azinphos-ethyl D10 internal standard. The concentration of Azinphos-ethyl in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Mechanism of Action and Metabolic Pathway
Azinphos-ethyl, like other organophosphate insecticides, primarily acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[6] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
The metabolic pathway of Azinphos-ethyl in mammals involves several biotransformation reactions. The major metabolites are the monodesethyl compound and benzazimide.[4] In plants, metabolites can include the more toxic oxygen analog (oxon), benzazimide, dimethylbenzazimide sulfide, and dimethylbenzazimide disulfide.[4]
Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of Acetylcholinesterase by Azinphos-ethyl.
General Metabolic Pathway of Azinphos-ethyl
Caption: Simplified metabolic pathway of Azinphos-ethyl.
References
- 1. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]
- 2. Azinphos-ethyl - Wikipedia [en.wikipedia.org]
- 3. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azinphos-ethyl – Wikipedia [de.wikipedia.org]
- 6. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 7. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
